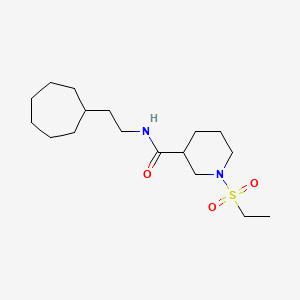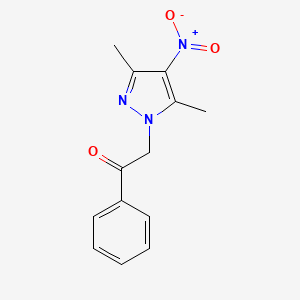![molecular formula C22H34N4O3 B5562576 3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)
3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemically and pharmacologically significant molecules characterized by their spirocyclic and azaspiro structures. These compounds are known for their complexity and diversity in chemical reactions, physical and chemical properties, and potential applications in medicinal chemistry due to their unique structural features.
Synthesis Analysis
Spirocyclic compounds are synthesized through various methods, including intermolecular Ugi reactions, multi-step pathways, and palladium-catalyzed aminocarbonylation. For example, Amirani Poor et al. (2018) developed a synthesis method for N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides using an intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide under mild conditions, yielding good to excellent yields (Amirani Poor et al., 2018).
Molecular Structure Analysis
The structural characterization of spirocyclic compounds often involves a combination of spectroscopic methods, including FT-IR, NMR (both ^1H and ^13C), and X-ray crystallography. These techniques provide detailed insights into the molecular architecture, confirming the presence of characteristic spiro and azaspiro frameworks, and help in understanding the electron distribution and intramolecular interactions within these molecules.
Chemical Reactions and Properties
Spirocyclic and azaspiro compounds participate in a variety of chemical reactions, influenced by their functional groups and structural conformation. They exhibit reactivity towards nucleophilic addition, cyclization, and photocycloaddition reactions. These reactions are crucial for further functionalization and derivatization of spirocyclic compounds, expanding their chemical diversity and potential applications.
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The presence of multiple rings and heteroatoms affects these properties significantly, influencing their behavior in different solvents and under various conditions.
Chemical Properties Analysis
Spirocyclic and azaspiro compounds exhibit a range of chemical properties, including acidity/basicity of the functional groups, stability under different conditions, and their propensity to undergo specific reactions. These properties are essential for determining their reactivity patterns and potential as intermediates in organic synthesis or as active pharmaceutical ingredients.
For a comprehensive understanding and further details on the synthesis, structural analysis, and properties of spirocyclic and azaspiro compounds, the following references are recommended:
Wissenschaftliche Forschungsanwendungen
Anticancer and Antidiabetic Applications
Compounds with structural similarities to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been explored for their therapeutic potential. For instance, the development of spirothiazolidines and related analogs has shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel et al., 2019).
Synthesis and Biological Activity
Research has also focused on the synthesis of biologically active compounds using structures similar to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one". For example, the intermolecular Ugi reaction involving gabapentin, glyoxal, and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide has been developed to produce novel classes of compounds with potential biological activities, highlighting the versatility of these structures in synthesizing bioactive molecules (Amirani Poor et al., 2018).
Nematicidal Activity
The synthesis of spiro compounds, such as 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one, has revealed nematicidal activity, offering a new avenue for agricultural applications. These findings demonstrate the utility of such spirocyclic compounds in developing new nematicides (Srinivas et al., 2008).
Material Science and Medicinal Chemistry
In the realm of material science and medicinal chemistry, the structural complexity and functional versatility of spiro compounds akin to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" are being leveraged. Their synthesis and application are being explored to develop materials with unique properties and molecules with therapeutic potential, underscoring the broad applicability of these structures in scientific research (Conde et al., 2015).
Eigenschaften
IUPAC Name |
3-[3-[cyclohexyl(methyl)amino]propyl]-8-(1H-pyrrole-2-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-24(18-7-3-2-4-8-18)13-6-14-26-17-22(29-21(26)28)10-15-25(16-11-22)20(27)19-9-5-12-23-19/h5,9,12,18,23H,2-4,6-8,10-11,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVWGPBJXCEKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2(CCN(CC2)C(=O)C3=CC=CN3)OC1=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)



![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)


![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)
